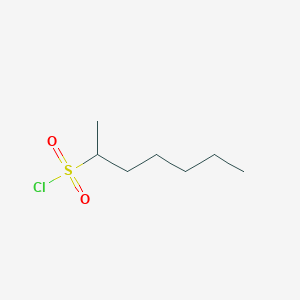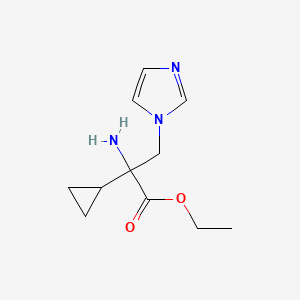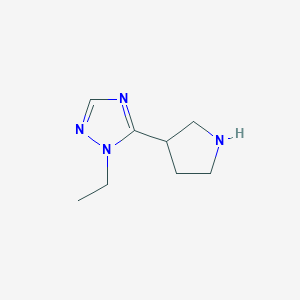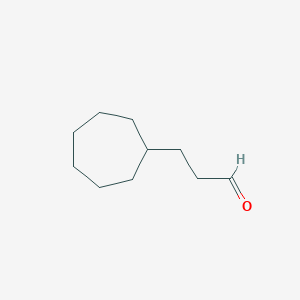![molecular formula C9H11N3 B13523397 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile: is an organic compound featuring an imidazo[1,2-a]pyridine core with an acetonitrile group attached at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine. For example, starting with 2-aminopyridine and an α-haloketone can lead to the formation of the imidazo[1,2-a]pyridine ring system.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction. This often involves the use of a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives. For example, reaction with Grignard reagents can yield ketones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Grignard reagents (RMgX), sodium cyanide (NaCN)
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine core
Reduction: Amino derivatives from the reduction of the nitrile group
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of imidazo[1,2-a]pyridine derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, derivatives of this compound have potential as therapeutic agents. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine
- 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Uniqueness
Compared to similar compounds, 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile is unique due to the presence of the acetonitrile group at the 2-position. This structural feature can influence its reactivity and interactions with biological targets, potentially leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h7H,1-4,6H2 |
InChI-Schlüssel |
CJHBKYMYUFYUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C=C(N=C2C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)




